
6-Oxiranylbenzo(a)pyrene
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Overview
Description
6-Oxiranylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. The compound consists of a benzo(a)pyrene core with an oxiranyl group attached, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxiranylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the epoxidation of benzo(a)pyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Oxiranylbenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and quinones.
Reduction: Reduction reactions can convert the oxiranyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Dihydrodiols and quinones.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated benzo(a)pyrene derivatives.
Scientific Research Applications
6-Oxiranylbenzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Medicine: Studied for its potential role in drug development and as a biomarker for exposure to environmental pollutants.
Industry: Utilized in the development of sensors and materials for detecting and mitigating PAH contamination.
Mechanism of Action
The mechanism of action of 6-Oxiranylbenzo(a)pyrene involves its interaction with cellular components. The oxiranyl group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The compound also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: A parent compound without the oxiranyl group, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with different structural properties.
Dibenzopyrenes: Larger PAHs with additional fused rings.
Uniqueness
6-Oxiranylbenzo(a)pyrene is unique due to the presence of the oxiranyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for studying the mechanisms of PAH-induced toxicity and for developing applications in environmental monitoring and remediation .
Biological Activity
6-Oxiranylbenzo(a)pyrene (6-OBP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly in the context of carcinogenicity and genotoxicity. This article explores the biological mechanisms, effects on cellular systems, and implications for human health based on diverse research findings.
6-OBP is a derivative of benzo(a)pyrene (BaP), a well-known carcinogen. The metabolic activation of BaP leads to the formation of various reactive intermediates, including 6-OBP, which can interact with cellular macromolecules, resulting in DNA damage and mutagenesis. The primary metabolic pathways involve cytochrome P450 enzymes, which convert BaP into more reactive forms that can bind to DNA and proteins, potentially leading to carcinogenic outcomes .
Genotoxicity and Carcinogenicity
Research indicates that 6-OBP exhibits significant genotoxic effects. For instance, studies have shown that it can induce DNA adduct formation, which is a critical step in the carcinogenic process. The electrophilic nature of 6-OBP allows it to form covalent bonds with DNA, leading to mutations that may result in tumorigenesis .
A study involving Sprague-Dawley rats demonstrated that exposure to 6-OBP resulted in the development of sarcomas at injection sites, indicating its potent carcinogenic properties . Furthermore, the mutagenic potential of 6-OBP has been linked to its ability to disrupt normal cellular processes, including apoptosis and cell cycle regulation.
Oxidative Stress Induction
6-OBP has been shown to induce oxidative stress in various cell types. The compound increases the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage contributes to the pathogenesis of various diseases, including cancer and cardiovascular disorders .
In vascular smooth muscle cells (VSMCs), 6-OBP activates signaling pathways associated with inflammation and cell survival. It enhances the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and promotes the activation of nuclear factor kappa B (NF-κB), which are critical mediators in the development of atherosclerosis .
Case Study 1: Carcinogenic Effects in Animal Models
In a controlled study, researchers administered 6-OBP to female Sprague-Dawley rats. The results indicated a high incidence of tumor formation at the site of injection, reinforcing the compound's role as a potent carcinogen. The study highlighted the importance of metabolic activation in determining the biological activity of PAHs like 6-OBP .
Case Study 2: Impact on Vascular Health
Another significant study involved male C57BL/6J mice co-treated with angiotensin II and 6-OBP. The findings revealed an increase in abdominal aortic aneurysm (AAA) formation, characterized by enhanced macrophage infiltration and elevated expression of matrix metalloproteinases (MMPs). This suggests that 6-OBP not only contributes to cancer development but also exacerbates cardiovascular diseases through inflammatory mechanisms .
Summary of Findings
The biological activity of this compound is multifaceted, involving genotoxicity, oxidative stress induction, and contributions to inflammatory pathways. These activities underscore its potential as a significant risk factor for cancer and cardiovascular diseases.
Aspect | Details |
---|---|
Chemical Structure | Derivative of benzo(a)pyrene (BaP) |
Metabolic Activation | Converted by cytochrome P450 enzymes to reactive intermediates |
Genotoxic Effects | Induces DNA adduct formation; linked to mutations |
Carcinogenic Potential | High incidence of tumors in animal models |
Oxidative Stress | Increases ROS production; damages cellular components |
Inflammatory Response | Activates IL-6 and NF-κB; linked to cardiovascular diseases |
Properties
CAS No. |
61695-69-0 |
---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-benzo[b]pyren-6-yloxirane |
InChI |
InChI=1S/C22H14O/c1-2-7-16-15(6-1)17-10-8-13-4-3-5-14-9-11-18(22(17)20(13)14)21(16)19-12-23-19/h1-11,19H,12H2 |
InChI Key |
SZOGYVPLFPZVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Origin of Product |
United States |
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